molecular formula C8H8BrN3O B1532623 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 2227574-11-8

3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1532623
CAS No.: 2227574-11-8
M. Wt: 242.07 g/mol
InChI Key: SIZBPOAKNSOZLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C8H7BrN4O It belongs to the class of pyrazolo[4,3-c]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of a pyrazolopyridine core. One common synthetic route includes the reaction of 3-bromo-4-methoxyaniline with a suitable pyrazolopyridine precursor under controlled conditions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and heating to facilitate the formation of the pyrazolopyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the bromine or methoxy positions can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazolopyridines.

Scientific Research Applications

3-Bromo-4-methoxy-1-methyl-1H-pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine is structurally similar to other pyrazolopyridines, such as 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine and 3-Bromo-1H-pyrazolo[4,3-c]pyridine. its unique combination of bromine, methoxy, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

List of Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

  • 3-Bromo-1H-pyrazolo[4,3-c]pyridine

  • 2-Bromo-4-methoxy-3-methylbenzene diazonium chloride

Properties

IUPAC Name

3-bromo-4-methoxy-1-methylpyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-5-3-4-10-8(13-2)6(5)7(9)11-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBPOAKNSOZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=C2)OC)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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